![molecular formula C22H18N4O6S B2362036 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide CAS No. 1172321-00-4](/img/structure/B2362036.png)
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates to form the quinazolinone core . The 4-methoxyphenyl group could potentially be introduced via a substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the quinazolinone core, with the 4-methoxyphenyl group and the nitrobenzenesulfonamide group attached at specific positions . The exact structure would depend on the specific synthetic route used.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the sulfonamide group, both of which are electron-withdrawing and could potentially make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the quinazolinone core, the 4-methoxyphenyl group, and the nitrobenzenesulfonamide group . These groups could potentially influence the compound’s solubility, stability, and reactivity.Scientific Research Applications
Pharmacological and Structure–Activity Relationship Studies
A study by Rahman et al. (2014) investigated the pharmacological properties of a series of N-substituted benzene sulfonamide derivatives, including a compound closely related to the one . This research explored their potential as diuretic and antihypertensive agents. The study demonstrated significant pharmacological activities in this class of compounds, highlighting their potential in medical research (Rahman et al., 2014).
Antioxidant Additives in Lubricating Oils
Habib et al. (2014) researched quinazolinone derivatives as antioxidant additives for lubricating oils. These compounds, including similar structures to the one you're interested in, showed high antioxidant activity, suggesting their application in industrial contexts (Habib et al., 2014).
Synthesis and Characterization
Hayun et al. (2012) focused on the synthesis of quinazolinone derivatives and provided detailed structural characterizations. These compounds, closely related to the one specified, have applications in various chemical research areas, including the development of new pharmaceuticals (Hayun et al., 2012).
Spectroscopic Study of Analogues
Kimber et al. (2003) conducted a spectroscopic study on quinazolinone derivatives, investigating their fluorescence in the presence of Zn(II). This research opens avenues for using these compounds in bioimaging and analytical chemistry (Kimber et al., 2003).
Cytotoxic Activity in Cancer Research
Chinh et al. (2021) synthesized N-alkyl-plinabulin derivatives with quinazoline moieties to test their cytotoxicity against various cancer cell lines. This study illustrates the potential of such compounds in developing novel cancer therapies (Chinh et al., 2021).
Antimicrobial Studies
Several studies have explored the antimicrobial properties of quinazolinone derivatives. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, showing significant antimicrobial activity (Chai et al., 2017). Similarly, Vanparia et al. (2010) synthesized and studied the antimicrobial activity of 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, finding them to be effective against various bacterial and fungal strains (Vanparia et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withEGFR and VEGFR-2 , which are known to play crucial roles in cell proliferation and angiogenesis, respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like egfr and vegfr-2) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, which are key processes in the progression of diseases like cancer.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and neurodegeneration . For instance, one study found that a similar compound inhibited the STAT3 pathway, which plays a key role in inflammatory responses .
Pharmacokinetics
Similar compounds have been found to show strong electronic characteristics and meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements . This suggests that the compound could have good bioavailability and could be metabolized and excreted effectively by the body.
Result of Action
Based on the information about similar compounds, it can be inferred that the compound might lead to a decrease in inflammation and neurodegeneration .
Future Directions
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-14-23-21-12-3-15(24-33(30,31)19-10-6-17(7-11-19)26(28)29)13-20(21)22(27)25(14)16-4-8-18(32-2)9-5-16/h3-13,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUAMVPGQLLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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